Thymidine-5'-diphospho-beta-D-xylose
Description
Properties
Molecular Formula |
C15H24N2O15P2 |
|---|---|
Molecular Weight |
534.30 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1 |
InChI Key |
AJUADKZRQSBUAK-KDGZBOQCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Thymidylyltransferase-Mediated Coupling
Enzymatic pathways leverage thymidylyltransferases to catalyze the formation of thymidine diphosphate sugars. A reported procedure combines thymidine , glucose-1-phosphate, and ATP in the presence of pyruvate kinase , thymidine kinase , and nucleoside diphosphate kinase to generate TDP-glucose, a structural analog. Subsequent dehydration and aminotransferase reactions modify the glucose moiety to xylose.
Table 2: Enzymatic Reaction Components
| Enzyme | Role | Concentration |
|---|---|---|
| Pyruvate kinase | Generates ATP from phosphoenolpyruvate | 1000 U |
| Thymidine kinase | Phosphorylates thymidine | 75 mM |
| α-D-glucose-1-phosphate thymidylyltransferase (RfbA) | Couples glucose-1-phosphate to TMP | 41 mM |
GerB Aminotransferase for Xylose Functionalization
The enzyme GerB (dTDP-4-keto-6-deoxy-D-glucose aminotransferase) from Streptomyces sp. GERI-155 enables the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. While this pathway targets amino sugar synthesis, analogous approaches using xylose-specific dehydratases and epimerases could redirect intermediates toward TDP-xylose production.
Hybrid Chemoenzymatic Approaches
Combined Chemical and Enzymatic Phosphorylation
A hybrid method starts with chemically synthesized beta-thymidine, which is enzymatically phosphorylated using thymidine kinase and thymidylate kinase to yield thymidine monophosphate (TMP). Subsequent coupling to xylose-1-phosphate via RfbA thymidylyltransferase produces TDP-xylose. This approach achieves higher regioselectivity compared to purely chemical methods.
Optimization of Cofactor Regeneration
ATP and phosphoenolpyruvate (PEP) are critical for sustaining enzymatic activity. In a 15 mL reaction, 78 mM PEP and 1.6 mM ATP maintain kinase activity over 4 hours, achieving 57% conversion efficiency after 270 minutes. Lyophilization and size-exclusion chromatography (P2 column) purify the final product.
Analytical Validation and Yield Comparison
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-Diphospho-Beta-D-Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of catalysts .
Major Products: The major products formed from the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose depend on the type of reaction. For example, oxidation may lead to the formation of dehydroxy derivatives, while substitution reactions may result in the formation of various glycosylated products .
Scientific Research Applications
Thymidine-5’-Diphospho-Beta-D-Xylose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thymidine-5’-Diphospho-Beta-D-Xylose involves its role as a substrate in enzymatic reactions. It is known to catalyze the dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose via a three-step process involving oxidation, dehydration, and reduction . This process is crucial for the synthesis of various biochemical compounds and pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Specificity : Mutational studies suggest that replacing thymine with cytosine in dTDP-xylose alters its affinity for xylosyltransferases, impacting glycoprotein synthesis .
Q & A
Q. What experimental strategies are used to synthesize and purify TDX for biochemical studies?
TDX is typically synthesized enzymatically using nucleotide sugar pyrophosphorylases or chemically via phosphate coupling reactions. Purification often involves solid-phase extraction (SPE) with polystyrene divinylbenzene columns, followed by ion-exchange chromatography to separate TDX from unreacted substrates . Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify molecular weight . Challenges include minimizing hydrolysis of the labile diphosphate group by maintaining pH 7–8 and low temperatures (4°C) during purification .
Q. How can TDX be quantified in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard. Derivatization using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances ionization efficiency in MS. Key validation parameters include a linear range of 0.1–100 µM, recovery rates >85%, and limits of detection (LOD) <10 nM . Co-eluting metabolites (e.g., UDP-sugars) may require orthogonal separation methods, such as hydrophilic interaction chromatography (HILIC) .
Advanced Research Questions
Q. What structural insights into TDX-protein interactions can be gained from molecular docking studies?
Docking tools like AutoDock Vina can predict TDX binding to enzymes such as CDP-D-glucose 4,6-dehydratase (PDB: 1WVG). Critical parameters include:
- Grid box dimensions centered on the active site (e.g., 60 × 60 × 60 ų for 1WVG).
- Force fields accounting for diphosphate flexibility (e.g., AMBER).
- Validation via root-mean-square deviation (RMSD) <2.0 Å between predicted and crystallographic poses . Contradictions between docking scores and experimental binding affinities may arise from solvent effects or conformational dynamics not modeled in silico .
Q. How does TDX participate in nucleotide sugar metabolic cross-talk?
TDX serves as a precursor in xylosyltransferase reactions, competing with UDP-xylose for enzyme active sites. Isotopic tracing with ¹³C-labeled xylose can track its incorporation into glycoconjugates. Key assays include:
- Radiolabeled substrate competition (e.g., ³H-TDX vs. ¹⁴C-UDP-xylose).
- Knockout models of nucleotide sugar transporters (e.g., SLC35B2) to assess TDX uptake efficiency . Discrepancies in flux measurements may reflect compartmentalization (cytosolic vs. Golgi pools) or feedback inhibition by downstream metabolites like thymidine-5'-monophosphate (dTMP) .
Q. What are the mechanistic implications of TDX's role in bacterial dehydratases?
TDX acts as a cofactor in 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, stabilizing the thiamin diphosphate (ThDP) coenzyme. Key experimental approaches:
- Pre-steady-state kinetics to measure Kd for TDX-ThDP binding (surface plasmon resonance).
- Site-directed mutagenesis of conserved residues (e.g., His220 in E. coli DXP synthase) to disrupt TDX interactions . Contradictory data on pH-dependent activity (optimal at 6.5 vs. 7.2) may reflect species-specific adaptations in enzyme-TDX affinity .
Methodological Challenges and Solutions
Q. How can researchers address TDX's instability during enzymatic assays?
- Add 1–5 mM Mg<sup>2+</sup> to chelate free phosphate and inhibit phosphatases.
- Use non-hydrolyzable analogs (e.g., TDX-α,β-methylene diphosphate) for control experiments.
- Monitor degradation via thin-layer chromatography (TLC) with UV visualization at 254 nm .
Q. What are the limitations of crystallographic studies on TDX-enzyme complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
